Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate
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Overview
Description
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a mercapto group (-SH) and a phenyl group attached to the triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the triazole derivative with methyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid
- 3-(((3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Uniqueness
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is unique due to its specific ester functional group, which can be hydrolyzed to form the corresponding acid. This functional group provides additional reactivity and potential for further chemical modifications compared to similar compounds .
Properties
Molecular Formula |
C11H11N3O2S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9(15)7-14-10(12-13-11(14)17)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,17) |
InChI Key |
FYISBMSLIYQKDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=NNC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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